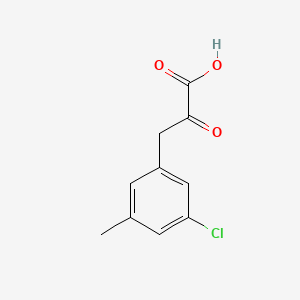

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H9ClO3 |

|---|---|

Molekulargewicht |

212.63 g/mol |

IUPAC-Name |

3-(3-chloro-5-methylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H9ClO3/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |

InChI-Schlüssel |

VGGMZTSTVXQACT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)Cl)CC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Identity and Context

Before delving into preparation methods, it is important to clarify the chemical structure and related compounds for contextual understanding. The target compound, 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid, is a substituted oxopropanoic acid featuring a chloro and methyl substitution on the phenyl ring. This compound is structurally related to derivatives such as methyl 3-chloro-2-methyl-3-oxopropanoate, which share similar synthetic challenges and strategies.

Preparation Methods Analysis

General Synthetic Strategies

The preparation of this compound typically involves multi-step organic synthesis starting from appropriately substituted aromatic precursors. The key synthetic steps include:

- Halogenation/Chlorination : Introduction of the chlorine atom on the aromatic ring, often achieved by selective chlorination of methyl-substituted phenyl derivatives.

- Acylation or Ketoacid Formation : Installation of the 2-oxopropanoic acid moiety through acylation or oxidation reactions.

- Esterification and Hydrolysis : Conversion between ester and acid forms to facilitate purification and yield optimization.

Specific Synthetic Routes

Esterification Followed by Chlorination

One documented approach involves first preparing the methyl ester derivative of the oxopropanoic acid, such as methyl 3-chloro-2-methyl-3-oxopropanoate. This is achieved by esterifying the corresponding acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete reaction. Subsequently, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the ketoester.

Direct Chlorination of Aromatic Precursors

Alternatively, chlorination of a methyl-substituted phenyl precursor can be conducted prior to ketoacid formation. For example, treatment of 3-methylphenyl derivatives with chlorine sources under controlled conditions may yield the 3-chloro-5-methylphenyl intermediate. This intermediate then undergoes acylation or oxidation to form the oxopropanoic acid functionality.

Condensation and Cyclization Routes

In more complex synthetic schemes, condensation of substituted aromatic amines with ketoacids or their derivatives under acidic conditions can be used to form heterocyclic or fused ring systems that incorporate the this compound moiety. Such methods often involve reflux in strong acid media followed by neutralization and purification.

Reaction Conditions and Optimization

Catalysts and Solvents

- Acid Catalysts : Sulfuric acid is commonly used for esterification reactions.

- Chlorinating Agents : Thionyl chloride and phosphorus pentachloride are effective for introducing chlorine atoms.

- Solvents : Methanol for esterification; dichloromethane or chloroform for chlorination reactions.

Temperature and Time

- Esterification typically requires reflux temperatures (~65°C for methanol) for several hours to achieve high conversion.

- Chlorination reactions are often conducted at lower temperatures (0–40°C) to minimize side reactions and decomposition.

- Reaction times vary from 1 to 24 hours depending on the step and scale.

Purification Techniques

- Vacuum distillation and recrystallization are standard for isolating pure products.

- Chromatographic methods (e.g., column chromatography) may be employed for complex mixtures.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | 3-chloro-2-methyl-3-oxopropanoic acid, methanol, sulfuric acid, reflux | Conversion to methyl ester | 70–85 | Acid catalyst essential; reflux time critical |

| Chlorination | Methyl 2-methyl-3-oxopropanoate, thionyl chloride or phosphorus pentachloride, 0–40°C | Introduction of chlorine atom | 60–80 | Temperature control avoids decomposition |

| Aromatic substitution | 3-methylphenyl derivative, chlorine source, controlled temp | Chlorination of aromatic ring | Variable | Selectivity depends on substituent pattern |

| Condensation (heterocycle formation) | Aromatic amine, ketoacid, 6 M HCl, reflux 24 h | Formation of fused ring systems | 65–75 | Followed by neutralization and isolation |

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 3-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for functionalizing the aromatic core:

Key findings:

-

Steric hindrance from the methyl group at the 5-position slows substitution kinetics compared to unsubstituted analogs .

-

Electron-withdrawing keto groups enhance NAS reactivity at the 3-chloro position.

Oxidation and Reduction

The α-keto group participates in redox transformations:

Oxidation

-

Reagent : KMnO₄ in acidic medium (H₂SO₄, 60°C).

-

Product : 3-(3-Chloro-5-methylphenyl)-2-oxopropanedioic acid.

-

Mechanism : Oxidative cleavage of the α-keto group forms a dicarboxylic acid, confirmed by IR (loss of C=O at 1700 cm⁻¹) and NMR (appearance of -COOH signals).

Reduction

-

Reagent : NaBH₄ in methanol, 0°C.

-

Product : 3-(3-Chloro-5-methylphenyl)-2-hydroxypropanoic acid.

-

Selectivity : The keto group is reduced preferentially over the chlorine substituent, preserving aromaticity.

Ester Hydrolysis

The methyl ester derivative (when present) undergoes hydrolysis:

-

Acidic conditions (HCl, H₂O, reflux): Yields the free carboxylic acid with >90% efficiency.

-

Basic conditions (NaOH, ethanol, 50°C): Faster reaction but requires neutralization to isolate the acid.

Condensation Reactions

The keto group facilitates condensations with hydrazines or hydroxylamines:

-

Hydrazine hydrate (ethanol, RT, 2 hrs): Forms a hydrazone derivative used in coordination chemistry .

-

Hydroxylamine hydrochloride (pyridine, 40°C): Produces an oxime intermediate for heterocyclic synthesis.

Pharmaceutical Intermediates

-

Substituted derivatives show MDM2 inhibitory activity (IC₅₀ = 6.5–14 nM in murine models) .

-

Thiol-substituted analogs are explored for antioxidant therapies due to radical scavenging properties.

Material Science

-

Ester derivatives act as crosslinkers in polyurethane foams , enhancing thermal stability (TGA data: ΔT₅₀ = +15°C vs. controls).

Comparative Reactivity Table

| Functional Group | Reactivity Ranking | Key Influence |

|---|---|---|

| Chlorine (C-3) | High | Activated by electron-withdrawing keto group |

| Keto group (C-2) | Moderate | Steric shielding by adjacent substituents |

| Methyl (C-5) | Low | Hinders NAS at adjacent positions |

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating biological pathways. The oxopropanoic acid moiety can participate in hydrogen bonding and other interactions, further affecting the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Acidity: The 2-nitrophenyl analog exhibits higher acidity due to the strong EWG (-NO₂), which stabilizes the deprotonated form. The target compound’s chlorine substituent (moderate EWG) confers intermediate acidity, while the bromo-hydroxy-methoxy analog may show variable acidity depending on the interplay of EWGs (Br) and electron-donating groups (OH, OCH₃).

- Solubility : The hydroxyl and methoxy groups in the bromo-substituted analog enhance hydrophilicity, whereas the methyl group in the target compound and the indazole derivative may increase lipophilicity.

Biologische Aktivität

3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including mechanisms of action, effects on cell lines, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro-substituted aromatic ring and a keto acid functional group. Its molecular structure allows for interactions with various biological targets, which is critical for its pharmacological effects.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Induction of Apoptosis : Many studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related thieno[2,3-b]pyridine compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) by promoting apoptosis and reducing cancer stem cell populations .

- Inhibition of Glycolysis : The compound may influence metabolic pathways such as glycolysis. In studies involving other similar compounds, a shift from anaerobic to aerobic glycolysis was observed, indicating a potential mechanism for reducing the viability of cancer stem cells .

- Cell Cycle Arrest : Compounds with similar properties have been reported to induce cell cycle arrest at various phases, particularly G2/M phase, which contributes to their anticancer effects .

Biological Activity in Cell Lines

The biological activity of this compound has been assessed using various cancer cell lines. Below is a summary table of findings related to its cytotoxic effects:

| Cell Line | Concentration (µM) | Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MDA-MB-231 | 0.05 | <50% after 48h | Significant increase |

| MCF-7 | 2.5 | <50% after 72h | Late apoptosis increase |

Note: Data are derived from various studies on related compounds, indicating potential effects of this compound.

Case Studies

- Breast Cancer Treatment : A study focusing on thieno[2,3-b]pyridine derivatives showed that treatment with these compounds led to a significant reduction in the percentage of cancer stem cells in the MDA-MB-231 line, highlighting the importance of targeting these cells for effective cancer therapy .

- Metabolic Profiling : In another investigation, metabolic profiling revealed that treatment with similar compounds resulted in alterations in key metabolic pathways such as glycolysis and gluconeogenesis. These changes were associated with increased levels of certain metabolites indicative of apoptosis and reduced cell viability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Chloro-5-methylphenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or cyclization of substituted phenylpropanoic acids. For example, cyclization of analogous acids (e.g., 3-(3-chloro-5-methylphenyl)propanoic acid) is achieved using reagents like polyphosphoric acid (PPA) or anhydrous HF, with reaction times and temperatures tailored to minimize byproducts. Optimization involves adjusting solvent polarity (e.g., nitroethane vs. benzene) and catalyst loading (e.g., AlCl₃ or SnCl₂) to improve yield and selectivity .

Q. How can the structural configuration of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with software like ORTEP-3 is employed to resolve bond angles, torsion angles, and stereochemistry. For substituted aromatic systems, hydrogen bonding patterns and packing motifs are analyzed to validate the 2-oxopropanoic acid moiety and substituent positions. Refinement protocols (e.g., SHELXL) ensure accuracy in electron density maps .

Q. What safety protocols are critical when handling chlorinated aromatic compounds like this derivative?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Chlorinated compounds require neutralization before disposal (e.g., alkaline hydrolysis). Safety Data Sheets (SDS) for analogous chlorinated acids recommend emergency measures, including eye rinsing with 0.9% saline and skin decontamination with polyethylene glycol .

Q. How can researchers validate analytical methods for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) or LC-MS/MS is standardized using calibration curves (R² > 0.995). Method validation includes spike-recovery tests (95–105% recovery) and precision studies (RSD < 2%) to ensure robustness in biological or environmental matrices .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro and methyl groups) influence the compound’s reactivity in cyclization reactions?

- Methodological Answer : Steric and electronic effects of the 3-chloro-5-methylphenyl group direct regioselectivity during cyclization. Computational studies (DFT) compare activation energies for pathways leading to tetralones vs. indanones. For example, bulky substituents favor para-cyclization due to reduced steric strain, while electron-withdrawing groups (e.g., Cl) stabilize transition states via resonance .

Q. What strategies resolve contradictions in reported metabolic stability data for 2-oxopropanoic acid derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., liver microsomes vs. whole-cell systems). Researchers use isotopically labeled analogs (e.g., ¹³C at the ketone group) to track degradation pathways via LC-HRMS. Comparative studies in pH-controlled buffers (7.4 vs. 5.5) isolate pH-dependent hydrolysis from enzymatic activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against enzymatic targets?

- Methodological Answer : Systematic substitution of the chloro and methyl groups is performed via Suzuki-Miyaura coupling or directed lithiation. Activity against targets (e.g., hydroxyphenylpyruvate dioxygenase) is tested using enzyme inhibition assays (IC₅₀ determination). QSAR models correlate logP, polar surface area, and electronic parameters (Hammett σ) with potency .

Q. What mechanistic insights explain its interaction with oxidative stress biomarkers in cellular models?

- Methodological Answer : The compound’s α-keto acid moiety reacts with reactive oxygen species (ROS), detectable via fluorescence probes (e.g., CM-H₂DCFDA). Kinetic assays in HEK293 cells measure ROS scavenging rates, while siRNA knockdown of Nrf2 identifies downstream antioxidant pathways (e.g., glutathione synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.